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molecular formula C8H6N4O2 B8297423 4-(1-Imidazolyl)-3-nitropyridine

4-(1-Imidazolyl)-3-nitropyridine

Cat. No. B8297423
M. Wt: 190.16 g/mol
InChI Key: QEPKVLJXLNIBJU-UHFFFAOYSA-N
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Patent
US05262415

Procedure details

4-Chloro-3-nitropyridine (2.00 g, 12.6 mmol) and imidazole (2.25 g, 33.0 mmol) were dissolved in 10 ml of 1,4-dioxane, and 2 ml of triethylamine was added thereto, followed by reaction at 90° to 100° C. for 1.5 hours. Then, the solvent was removed by distillation under reduced pressure, and the residue was purified by silica gel column chromatography [eluent: dichloromethane:methanol=10:1 (v/v)] to obtain 2.31 g of a yellow liquid (yield: 96.4%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
96.4%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[NH:11]1[CH:15]=[CH:14][N:13]=[CH:12]1.C(N(CC)CC)C>O1CCOCC1>[N:11]1([C:2]2[CH:7]=[CH:6][N:5]=[CH:4][C:3]=2[N+:8]([O-:10])=[O:9])[CH:15]=[CH:14][N:13]=[CH:12]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C=NC=C1)[N+](=O)[O-]
Name
Quantity
2.25 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by reaction at 90° to 100° C. for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
Then, the solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography [eluent: dichloromethane:methanol=10:1 (v/v)]

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)C1=C(C=NC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.31 g
YIELD: PERCENTYIELD 96.4%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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